Product packaging for 2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid(Cat. No.:CAS No. 78096-15-8)

2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid

Cat. No.: B1337941
CAS No.: 78096-15-8
M. Wt: 186.19 g/mol
InChI Key: BCETWEVGXCGUAQ-UHFFFAOYSA-N
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Description

2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid (CAS 78096-15-8) is a specialized organic compound with the molecular formula C 6 H 6 N 2 O 3 S and a molecular weight of 186.19 g/mol . This chemical serves as a versatile synthetic intermediate and bioactive scaffold in medicinal chemistry and agricultural science. The compound features a carboxylic acid functional group linked to a carbamoyl-thiazole core, making it a valuable precursor for the development of novel thiazole derivatives with enhanced biological properties . Thiazole derivatives, including this compound, demonstrate significant potential in biochemical research due to their diverse pharmacological activities. Synthetic thiazole compounds are recognized for exhibiting antimicrobial , anti-inflammatory , antiviral , and anticancer properties . Researchers utilize this specific compound as a key building block in the synthesis of more complex molecules, particularly through Hantzsch thiazole synthesis methodology, which enables creation of novel structures for biological evaluation . In agricultural research, structurally related thiazole derivatives have shown promising growth-regulating effects. Studies indicate that certain 3-[(1,3-thiazol-2-yl)amino]propanoic acid analogs can significantly promote rapeseed growth and increase seed yield and oil content . This suggests potential applications for this compound in developing novel plant growth regulators or yield-enhancing agricultural compounds. The compound is offered exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed, and the material should be stored under recommended conditions to maintain stability . Researchers can access this chemical in various quantities to support their investigative work in drug discovery, agricultural science, and chemical biology .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2O3S B1337941 2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid CAS No. 78096-15-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxo-3-(1,3-thiazol-2-ylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3S/c9-4(3-5(10)11)8-6-7-1-2-12-6/h1-2H,3H2,(H,10,11)(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCETWEVGXCGUAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NC(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60505869
Record name 3-Oxo-3-[(1,3-thiazol-2-yl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60505869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78096-15-8
Record name 3-Oxo-3-[(1,3-thiazol-2-yl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60505869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid Scaffold

The principal strategies for constructing the this compound scaffold can be dissected into three key stages: the formation of the amide bond, the construction of the thiazole (B1198619) ring, and the introduction of the acetic acid group. The order of these steps can be varied to optimize yield and purity.

Amide Bond Formation Approaches

The formation of the amide bond is a critical step in the synthesis of the target molecule. This typically involves the acylation of 2-aminothiazole (B372263) with a suitable malonic acid derivative. The reactivity of the exocyclic amino group of 2-aminothiazole allows for its participation in standard amidation reactions.

One common approach is the reaction of 2-aminothiazole with a mono-ester of malonic acid, such as ethyl malonyl chloride, in the presence of a base to neutralize the hydrogen chloride byproduct. The resulting N-(thiazol-2-yl)-3-oxo-3-alkoxypropanamide can then be hydrolyzed to the desired carboxylic acid. Alternatively, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an activator such as N-hydroxybenzotriazole (HOBt) can be employed to facilitate the reaction between 2-aminothiazole and malonic acid itself. njtech.edu.cn

Another strategy involves the reaction of 2-aminothiazole with a suitable acylating agent, such as chloroacetyl chloride, followed by subsequent manipulations to introduce the carboxylic acid functionality. nih.gov The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Table 1: Examples of Amide Bond Formation Reactions for Thiazole Derivatives

2-Aminothiazole Derivative Acylating Agent/Carboxylic Acid Coupling Agent/Base Solvent Product Yield (%) Reference
2-Aminothiazole Phenylacetic acid DIC/HOBt/DMAP Dichloromethane N-(Thiazol-2-yl)-2-phenylacetamide Good google.com
2-Aminobenzothiazole Cinnamic acid DIC/HOBt/DMAP Dichloromethane N-(Benzo[d]thiazol-2-yl)cinnamamide 85 google.com
2-Aminothiazole Various acyl halides Pyridine Dry Pyridine Corresponding amides High nih.gov
2-Amino-5-bromothiazole 3-(Furan-2-yl)propanoic acid Not specified Not specified N-(5-Bromo-thiazol-2-yl)-3-(furan-2-yl)propanamide Not specified nih.gov

Thiazole Ring Formation Reactions

The thiazole ring is a privileged scaffold in medicinal chemistry, and its synthesis has been extensively studied. The Hantzsch synthesis and related cyclocondensation reactions are the most prominent methods for constructing the 2-aminothiazole core.

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the formation of the thiazole nucleus. The classical approach involves the condensation of an α-haloketone or α-haloaldehyde with a thioamide. For the synthesis of 2-aminothiazoles, thiourea (B124793) is commonly used as the thioamide component. The reaction proceeds via a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the halocarbonyl compound, followed by cyclization and dehydration to afford the 2-aminothiazole ring. researchgate.net

Variations of the Hantzsch synthesis have been developed to improve yields, reduce reaction times, and employ more environmentally benign conditions. These include the use of microwave irradiation, solid-supported catalysts, and solvent-free reaction conditions. rsc.orgnih.gov For instance, a series of 2-aminothiazoles have been prepared by reacting ring-substituted 2-bromoacetophenones with 1-substituted-2-thioureas in a heated microreactor system, demonstrating the potential for high-throughput synthesis. rsc.org

Table 2: Examples of Hantzsch Thiazole Synthesis

α-Halocarbonyl Compound Thiourea Derivative Catalyst/Conditions Product Yield (%) Reference
Ring-substituted 2-bromoacetophenones 1-Substituted-2-thioureas Heated microreactor (70 °C) Series of 2-aminothiazoles Similar to or greater than macro scale rsc.orgresearchgate.net
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one Thiourea SiW.SiO2, Ultrasonic irradiation Substituted Hantzsch thiazole derivative 79-90 nih.gov
α-Bromoketones Thiourea/Thioamide Room temperature ionic liquid 2-Amino-4-arylthiazoles/2-Methyl-4-arylthiazole Excellent researchgate.net
Acetyl compounds Thiourea Iodine, solvent-free 2-Aminothiazole derivatives Potential high yields researchgate.net

This class of reactions is essentially synonymous with the Hantzsch synthesis when thiourea is used to generate the 2-amino-substituted thiazole ring. The reaction involves the condensation of thiourea with an α-halocarbonyl compound, such as an α-haloketone or α-haloester. A key precursor for the synthesis of molecules containing an acetic acid moiety at a position other than the 2-position of the thiazole ring is ethyl bromopyruvate. The reaction of ethyl bromopyruvate with thiourea leads to the formation of 2-aminothiazole-4-carboxylic acid ethyl ester, which can be a versatile intermediate. figshare.com

The reaction conditions for these cyclocondensations can vary widely, from refluxing in ethanol (B145695) to using catalysts like copper nanoparticles to improve efficiency. For example, the synthesis of 2-aminothiazole-4-ethyl formate (B1220265) has been achieved by reacting ethyl bromopyruvate and thiourea under reflux in ethanol with a Cu2O@HKUST-1 nanocatalyst. excli.de

Table 3: Examples of Cyclocondensation Reactions

α-Halocarbonyl Compound Thiourea Derivative Solvent/Catalyst Reaction Conditions Product Reference
Ethyl bromopyruvate Thiourea Ethanol Reflux 2-Amino-4-substitued thiazole (R = COOEt) researchgate.net
Ethyl bromopyruvate Thiourea Ethanol / Cu2O@HKUST-1 nanocatalyst Reflux, 3h 2-Aminothiazole-4-ethyl formate excli.de
Acid chlorides, ethyl bromopyruvate, ammonium (B1175870) thiocyanate Tetramethylthiourea Not specified Four-component reaction Ethyl 2-(dimethylamino)-1,3-thiazole-4-carboxylates nih.gov
Chloroacetaldehyde Thiourea Not specified Not specified 2-Aminothiazole chemicalbook.com

Introduction of the Acetic Acid Moiety

The acetic acid moiety can be introduced at various stages of the synthesis. One strategy is to start with a precursor that already contains a masked or protected form of the acetic acid group. For instance, the malonic ester synthesis allows for the conversion of an alkyl halide to a substituted acetic acid. mdpi.comorganic-chemistry.org In the context of the target molecule, an appropriately functionalized thiazole could be alkylated with a reagent like diethyl bromomalonate, followed by hydrolysis and decarboxylation to yield the desired acetic acid derivative.

Parallel and Combinatorial Synthesis Techniques

The thiazole scaffold is well-suited for the application of parallel and combinatorial synthesis techniques to generate libraries of related compounds for biological screening. Solid-phase synthesis has emerged as a powerful tool in this regard. nih.govresearchgate.net

In a typical solid-phase approach, a starting material is attached to a resin support, and subsequent reactions are carried out in a stepwise manner. The use of a solid support facilitates purification, as excess reagents and byproducts can be washed away. For the synthesis of thiazole derivatives, a common strategy is to immobilize a component of the Hantzsch synthesis, such as the thioamide or the α-haloketone, onto the resin. For example, a resin-bound acyl-isothiocyanate can be reacted with a series of anilines, followed by cyclization to generate a library of 2-aminobenzothiazoles. researchgate.net

Microwave-assisted solid-phase synthesis has also been employed to accelerate the synthesis of 2,4-disubstituted thiazoles. scispace.com These high-throughput methods allow for the rapid generation of a diverse range of thiazole carboxamides, which can then be screened for their biological activities. The synthesis of a 2-aminothiazole combinatorial library has been accomplished in a fully automated fashion, highlighting the efficiency of these techniques.

Solution-Phase Synthetic Libraries

Solution-phase synthesis is a conventional and versatile method for preparing libraries of compounds for screening and development purposes. For derivatives of this compound, this approach allows for the systematic variation of both the thiazole ring and the acyl group. A straightforward procedure involves the parallel synthesis of numerous analogs in separate reaction vessels. nih.govbenthamdirect.com

The core reaction is the amide coupling between a library of substituted 2-aminothiazoles and various carboxylic acids. Polymer-assisted solution-phase (PASP) synthesis is an advanced iteration of this method. It utilizes polymeric reagents and scavengers to simplify purification, enabling the rapid generation of products in high purity and yield without the need for traditional chromatography. nih.gov This technique combines the flexibility of solution-phase chemistry with the purification advantages of solid-phase synthesis.

For example, a library can be constructed by reacting diverse 2-aminothiazole derivatives with different dicarboxylic acid monoesters. The use of coupling agents like N,N'-diisopropylcarbodiimide (DIC) in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) is common to facilitate the amide bond formation in good yields.

Table 1: Representative Solution-Phase Synthesis of Thiazole Amides
Thiazole PrecursorCarboxylic AcidCoupling ReagentsTypical SolventYield
2-AminothiazolePhenylacetic acidDIC/HOBt/DMAPDichloromethane (DCM)Good
2-Amino-4-phenylthiazoleCinnamic acidDIC/HOBt/DMAPDichloromethane (DCM)84%
2-AminobenzothiazoleCinnamic acidDIC/HOBt/DMAPDichloromethane (DCM)85%

Data synthesized from research findings on solution-phase amide coupling of thiazole derivatives.

High-Throughput Synthesis Strategies

High-throughput synthesis strategies are essential for rapidly generating large libraries of compounds for biological screening. nih.gov These methods often rely on automation and parallel processing to increase efficiency. The synthesis of 2-aminothiazole libraries, which are precursors to the target compound, has been successfully automated. nih.govbenthamdirect.com

A fully automated synthesizer can perform the reaction, work-up, and isolation of compounds in a parallel fashion, yielding libraries of free bases in good yields and excellent purities without requiring subsequent purification steps. nih.govbenthamdirect.com This automated approach is directly applicable to the synthesis of this compound derivatives by incorporating an additional automated acylation step.

Continuous flow chemistry is another powerful high-throughput strategy. In a flow reactor, reagents are continuously pumped through a series of tubes or channels where the reaction occurs. mdpi.com This technique offers precise control over reaction parameters like temperature, pressure, and residence time, often leading to higher yields, better selectivity, and improved safety. Flow chemistry can be used to generate series of functionalized thiazole compounds for rapid screening in drug discovery programs. mdpi.comfigshare.com

Optimization of Reaction Conditions and Process Development

Optimizing reaction conditions is crucial for maximizing yield, purity, and cost-effectiveness, particularly when moving from laboratory-scale synthesis to industrial production. Key parameters for the synthesis of this compound include solvent choice, catalyst and reagent selection, and adherence to green chemistry principles.

Solvent Effects on Reaction Yields and Selectivity

The choice of solvent can significantly influence the outcome of the amide bond formation. Polarity, boiling point, and the ability to dissolve reactants and catalysts are critical factors. Dichloromethane (DCM) and dimethylformamide (DMF) are common solvents for amide coupling reactions due to their inert nature and good solvating properties.

However, in line with green chemistry principles, there is a growing emphasis on using more environmentally benign solvents. Studies on thiazole synthesis have explored aqueous media and polyethylene (B3416737) glycol (PEG) as greener alternatives. bepls.comufms.br For instance, the Hantzsch synthesis of 2-aminothiazoles has been efficiently carried out in PEG-400, which can serve as a recyclable reaction medium. bepls.comresearchgate.net The use of aqueous media, often with a catalyst, has also been shown to be effective for synthesizing 2-aminothiazole derivatives at room temperature. ufms.brscilit.com The selection of the solvent for the N-acylation step must consider the solubility of the 2-aminothiazole and the malonic acid derivative, as well as its compatibility with the chosen coupling agents.

Role of Catalysts and Reagents

The formation of the amide bond in this compound typically requires the activation of the carboxylic acid group of malonic acid. This is achieved using specific reagents and, in some cases, catalysts.

Coupling Reagents: Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), are widely used. These are often combined with additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and minimize racemization if chiral centers are present. mdpi.com

Catalysts for Direct Amidation: Research has focused on developing catalysts for the direct condensation of carboxylic acids and amines, which is a more atom-economical process. Boron-based catalysts, such as boronic acids, have emerged as an efficient class that promotes amide formation under mild conditions. mdpi.com Zirconium- and hafnium-based Lewis acids have also been shown to catalyze direct amidation effectively. mdpi.com Diboronic acid anhydride (B1165640) has been utilized for the catalytic dehydrative condensation of carboxylic acids with aqueous ammonia, showcasing a green approach to primary amide synthesis. rsc.org

Table 2: Common Catalysts and Reagents for Amide Bond Formation
CategoryExampleRoleTypical Conditions
Coupling ReagentDIC (N,N'-Diisopropylcarbodiimide)Activates carboxylic acidUsed with HOBt in aprotic solvents (e.g., DCM)
AdditiveHOBt (1-Hydroxybenzotriazole)Suppresses side reactionsUsed stoichiometrically with coupling agent
Direct Amidation CatalystPhenylboronic AcidCatalyzes dehydrationThermal conditions, often with water removal
Lewis Acid CatalystZrCl4, HfCl4Activates carboxylic acidAnhydrous conditions, elevated temperatures

Information compiled from reviews on amide bond formation. mdpi.com

Considerations for Industrial Production: Green Chemistry Principles and Reactor Technologies

Scaling up the synthesis of this compound for industrial production requires careful consideration of safety, cost, and environmental impact. nih.gov Green chemistry principles provide a framework for developing sustainable manufacturing processes. researchgate.netbohrium.com

Green Chemistry Principles: Key strategies include using renewable starting materials, employing recyclable catalysts, minimizing waste by maximizing atom economy, and using safer solvents. bepls.com Techniques like microwave-assisted synthesis and ultrasonic irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. figshare.combepls.commdpi.com Solvent-free reactions or the use of water as a solvent are highly desirable for minimizing environmental impact. bepls.comufms.br

Reactor Technologies: For large-scale production, traditional batch reactors are common. However, continuous flow reactors are gaining prominence in the pharmaceutical industry. mdpi.com Flow chemistry offers enhanced safety for handling hazardous intermediates, superior heat and mass transfer, and the potential for straightforward automation and scale-up. This technology can lead to more consistent product quality and higher throughput, making it an attractive option for the industrial synthesis of thiazole-based active pharmaceutical ingredients (APIs). mdpi.comnih.gov

Preclinical Biological Activity Spectrum

Antimicrobial Activities

Antibacterial Efficacy Against Gram-Positive Strains (e.g., Staphylococcus aureus, Bacillus cereus, Bacillus licheniformis)

No specific studies detailing the in-vitro or in-vivo antibacterial efficacy of 2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid against Gram-positive bacteria such as Staphylococcus aureus, Bacillus cereus, or Bacillus licheniformis were identified.

Antibacterial Efficacy Against Gram-Negative Strains (e.g., Escherichia coli, Pseudomonas aeruginosa, B. thuringiensis)

There is no available research data on the activity of this compound against Gram-negative bacterial strains like Escherichia coli, Pseudomonas aeruginosa, or Bacillus thuringiensis.

Antifungal Efficacy (e.g., Aspergillus flavus, Candida utilis)

Information regarding the antifungal potential of this compound against fungal species such as Aspergillus flavus and Candida utilis is not present in the current body of scientific literature.

Anti-tubercular Activity Against Mycobacterium tuberculosis Strains

A search for the anti-tubercular properties of this compound yielded no specific studies investigating its efficacy against strains of Mycobacterium tuberculosis.

Anticancer and Antiproliferative Potentials

Inhibition of Cancer Cell Lines (e.g., HepG-2, HCT-116, HT-29, MCF-7, PC3)

There are no published findings on the cytotoxic or antiproliferative effects of this compound on the specified human cancer cell lines (HepG-2, HCT-116, HT-29, MCF-7, and PC3).

Induction of Apoptosis in Malignant Cells

No published studies were identified that specifically investigate the capacity of this compound to induce apoptosis in malignant cells. Consequently, there is no available data on its pro-apoptotic mechanisms or its effects on apoptotic pathways in cancer cell lines.

Modulation of Cell Cycle Progression (e.g., S phase, G2/M arrest)

There is currently no available research data describing the effects of this compound on cell cycle progression in any cell lines. Therefore, its potential to induce cell cycle arrest at any phase, including the S or G2/M phases, remains uncharacterized.

Enzyme Inhibition and Modulation

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

No studies have been found that evaluate the inhibitory activity of this compound against Cyclin-Dependent Kinase 2 (CDK2). As a result, data such as IC50 or Ki values, which quantify inhibitory potency, are not available for this specific compound.

Human Carbonic Anhydrase (hCAIX and hCAXII) Inhibition

A search of the scientific literature yielded no information on the inhibitory effects of this compound on human carbonic anhydrase isoforms, specifically the tumor-associated hCAIX and hCAXII. Its potential as an inhibitor for these enzymes has not been reported.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

There is no available data from preclinical studies on the activity of this compound as an inhibitor of either acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

Urease Inhibition

The potential for this compound to act as a urease inhibitor has not been documented in the available scientific literature. There are no reported findings on its efficacy against this enzyme.

β-Glucosidase Inhibition

While specific studies on the β-glucosidase inhibitory activity of this compound are not extensively documented, research into related thiazole (B1198619) derivatives has shown significant potential in this area. For instance, a series of benzothiazole-triazole derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity, with many compounds showing significantly greater potency than the standard drug, acarbose. mdpi.com This suggests that the thiazole moiety can serve as a key pharmacophore for glucosidase inhibition.

In another study, newly synthesized thiazole derivatives were also evaluated for their in vitro α-glucosidase inhibitory activity. scilit.com Furthermore, research on thiazolidinone-based benzothiazole (B30560) derivatives has identified potent dual inhibitors of α-amylase and α-glucosidase. nih.gov Some of these novel compounds exhibited inhibitory activity that was several folds more potent than acarbose. nih.gov Molecular docking studies have often been employed to understand the interaction between these thiazole derivatives and the active site of glucosidase enzymes, revealing key binding interactions that contribute to their inhibitory effects. mdpi.com Although these studies focus on α-glucosidase, the structural similarities between α- and β-glucosidases suggest that thiazole derivatives could also be promising inhibitors of β-glucosidase.

A study on highly fluorinated 2-imino-1,3-thiazolines showed selective and potent inhibition of α-glucosidase over β-glucosidase. nih.gov This highlights the potential for developing selective glucosidase inhibitors based on the thiazole scaffold. The structure-activity relationship (SAR) studies in these research endeavors have indicated that the nature and position of substituents on the thiazole and associated rings play a crucial role in determining the inhibitory potency and selectivity.

Table 1: Glucosidase Inhibition by Thiazole Derivatives

Compound Class Target Enzyme Key Findings Reference
Benzothiazole-triazole derivatives α-Glucosidase Exhibited superior inhibitory activity compared to acarbose. mdpi.com
Thiazolidinone-based benzothiazole derivatives α-Amylase and α-Glucosidase Acted as potent dual inhibitors, with some compounds being significantly more active than acarbose. nih.gov
Highly fluorinated 2-imino-1,3-thiazolines α-Glucosidase and β-Glucosidase Showed selective and potent inhibition of α-glucosidase. nih.gov

Modulation of Mycobacterial Mycolic Acid Transporters (MmpL3)

The Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter responsible for exporting mycolic acids, which are crucial components of the mycobacterial cell wall. ucsd.edu Inhibition of MmpL3 is a validated and promising strategy for the development of new anti-tuberculosis drugs. ucsd.edu While direct studies on this compound as an MmpL3 inhibitor are limited, the thiazole scaffold is present in several classes of compounds that target this transporter.

Various MmpL3 inhibitors have been identified through high-throughput screening and subsequent medicinal chemistry efforts. ucsd.edu These inhibitors often feature heterocyclic core structures, including indoles, imidazoles, and thiazoles. nih.gov For example, a series of 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides have been investigated as antitubercular agents, with efforts focused on optimizing their metabolic stability and understanding their structure-activity relationships. nih.gov

Other Investigated Biological Effects

Anticonvulsant Action

The thiazole nucleus is a well-established pharmacophore in the design of anticonvulsant agents. biointerfaceresearch.com Numerous studies have demonstrated the potential of thiazole derivatives in controlling seizures in various preclinical models. The anticonvulsant activity of these compounds is often evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests in mice. biointerfaceresearch.com

One study reported the synthesis of novel thiazolidin-4-one substituted thiazoles and their evaluation as anticonvulsant agents. biointerfaceresearch.com Several of the synthesized compounds showed significant protection in both MES and scPTZ models. biointerfaceresearch.com Another area of investigation involves the hybridization of the thiazole ring with other heterocyclic systems known for their anticonvulsant properties, such as 4-thiazolidinones. mdpi.com For instance, certain thiazole-bearing 4-thiazolidinones have demonstrated excellent anticonvulsant activity in both pentylenetetrazole-induced and maximal electroshock seizure models. mdpi.com

The structure-activity relationship studies have revealed that the nature of substituents on the thiazole ring and the linked moieties significantly influences the anticonvulsant potency. For example, the introduction of different aryl groups can modulate the electronic and lipophilic properties of the molecules, which in turn affects their ability to cross the blood-brain barrier and interact with their molecular targets. tandfonline.com While the exact mechanisms of action are not always fully elucidated, it is often proposed that these compounds may exert their effects through modulation of GABAergic neurotransmission or by interacting with voltage-gated sodium channels. mdpi.com

Table 2: Anticonvulsant Activity of Thiazole Derivatives

Compound Series Animal Model Key Findings Reference
Thiazolidin-4-one substituted thiazoles MES and scPTZ seizure tests in mice Several compounds exhibited significant anticonvulsant activity. biointerfaceresearch.com
Thiazole-bearing 4-thiazolidinones Pentylenetetrazole-induced and maximal electroshock seizures Certain derivatives showed excellent anticonvulsant properties in both models. mdpi.com
2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles MES and PTZ models in mice Compounds with specific substituents demonstrated significant anticonvulsant activity in the PTZ model. tandfonline.com

Plant Growth Regulating Effects (e.g., rapeseed growth promotion)

Triazole-based compounds, such as tebuconazole (B1682727) and flusilazole, have been shown to influence the growth and development of winter oilseed rape. semanticscholar.org Their primary mode of action as plant growth regulators is the inhibition of gibberellin biosynthesis, which leads to a reduction in stem elongation and a more compact plant architecture. researchgate.net This can be advantageous in preventing lodging (the bending over of stems) in cereal crops and rapeseed.

In addition to affecting plant height, triazoles can also influence other aspects of plant development. Studies have shown that their application can lead to an increase in chlorophyll (B73375) content and photosynthetic efficiency. researchgate.net They can also promote root growth and increase the root-to-shoot ratio, which can enhance water and nutrient uptake and improve drought tolerance. In winter oilseed rape, the application of triazole fungicides in the autumn can help to produce a more robust plant that is better able to withstand winter conditions. While the specific effects of thiazole-based acetic acid derivatives on rapeseed require direct investigation, the known activities of structurally related azole compounds provide a basis for expecting potential plant growth regulating properties.

Mechanistic Investigations at the Molecular and Cellular Level

Elucidation of Molecular Targets and Binding Interactions

Specific molecular targets and binding interactions for 2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid have not been elucidated in the available research literature.

Cellular Pathways Affected by Compound Activity

Mitochondrial Pathways in Apoptosis Induction

There is no available data from scientific studies detailing the role of this compound in the induction of apoptosis via mitochondrial pathways.

Caspase Activity Modulation

The effect of this compound on the modulation of caspase activity has not been reported in the scientific literature.

Phosphorylation of CDK2 Substrates (e.g., RB, histone H1, DNA polymerase α)

There are no specific studies available that investigate the impact of this compound on the phosphorylation of Cyclin-Dependent Kinase 2 (CDK2) substrates such as the retinoblastoma protein (RB), histone H1, or DNA polymerase α.

Proposed Reaction Mechanisms for Chemical Transformations

Information regarding the biological or metabolic reaction mechanisms of this compound is not described in the available literature. Its chemical transformations are primarily documented in the context of its use as a reactant or intermediate in synthetic chemistry.

Structure Activity Relationship Sar Studies

Impact of the Thiazole (B1198619) Ring on Biological Activity

The thiazole ring is a fundamental pharmacophore in medicinal chemistry, and its presence is integral to the biological activity of this class of compounds. nih.govglobalresearchonline.net This five-membered heterocyclic ring, containing both sulfur and nitrogen, is a key structural component in numerous FDA-approved drugs and is recognized for conferring a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects. nih.govresearchgate.netglobalresearchonline.net

The biological importance of the thiazole nucleus can be attributed to several factors:

Bioisosterism: The thiazole ring can act as a bioisostere for other aromatic or heterocyclic systems, allowing it to fit into binding sites of various enzymes and receptors.

Hydrogen Bonding: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets. ijper.org

Aromaticity and π-π Stacking: The aromatic nature of the ring allows for π-π stacking interactions with aromatic amino acid residues in protein targets. ijper.org

Metabolic Stability: The ring often enhances the metabolic stability of the molecule.

Scaffold for Substitution: The thiazole ring provides a versatile scaffold where substituents can be placed at different positions (C2, C4, C5) to fine-tune the molecule's steric, electronic, and pharmacokinetic properties, thereby optimizing its biological activity. globalresearchonline.net

Research on various thiazole-containing acetic acid derivatives has shown that the thiazole moiety is essential for their activity. For instance, studies on thiazolyl-acetic acid derivatives have demonstrated their potential as effective biocides, a function attributed to the combination of the thiazole ring and the hydrophilic carboxylic acid group. nih.gov The unique electronic properties of the thiazole ring, arising from the presence of both sulfur and nitrogen heteroatoms, contribute significantly to its ability to engage in diverse interactions with biological macromolecules. nih.gov

Role of the Carbamoyl (B1232498) Moiety in Ligand-Target Interactions

The carbamoyl moiety (-NH-C(=O)-) serves as a critical linker between the biologically active thiazole ring and the acetic acid portion of the molecule. This amide group is not merely a spacer; its structural and electronic characteristics are vital for establishing specific interactions with target proteins.

Key functions of the carbamoyl linker include:

Hydrogen Bonding: The amide group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This dual capability allows it to form strong and directional hydrogen bonds with amino acid residues in a protein's active site, which is often a determining factor in binding affinity. academie-sciences.fr

Conformational Rigidity: The planar nature of the amide bond restricts the rotational freedom of the molecule. This conformational constraint helps to lock the thiazole ring and the acetic acid moiety into a specific spatial orientation that is optimal for binding to the target, reducing the entropic penalty of binding.

Structural Framework: The carbamoyl group provides a stable framework that was used as a basis for the synthesis of new cholinesterase inhibitors derived from a 2-aminothiazole (B372263) structure. academie-sciences.fr In studies of imidazole-derived acetic acids, the related N-carbamoylmethyl group was also shown to be a key component in binding to target enzymes. researchgate.net

Influence of Substituents on Efficacy and Selectivity

The substitution pattern on the thiazole ring and other parts of the molecular scaffold has a profound impact on the biological efficacy and target selectivity. SAR studies on related N-(thiazol-2-yl)-benzamide analogs, which share the 2-amido-thiazole core, have provided detailed insights into how different substituents modulate activity.

Substitutions on the Thiazole Ring:

Position 4: Modifications at this position can significantly alter activity. For instance, in a series of Zinc-Activated Channel (ZAC) antagonists, introducing a tert-butyl or an ethylacetyl group at the C4 position of the thiazole ring slightly enhanced inhibitory potency compared to the unsubstituted parent compound. nih.gov

Bulky Substituents: Conversely, the introduction of larger, bulkier groups, such as a p-tolyl substituent at C4 or replacing the thiazole with a benzothiazole (B30560), resulted in a substantial loss of activity. nih.gov This suggests that the binding pocket has specific steric constraints, and oversized groups can cause steric clashes that prevent optimal binding.

Position 5: The presence of a nonpolar, hydrophobic moiety at this position has been found to be beneficial for the antibacterial activity of certain thiazole derivatives. nih.gov

The following table summarizes SAR findings for substituents on the thiazole ring from a study on ZAC antagonists.

CompoundThiazole Ring Substituent (Position 4)Relative Activity
Parent Cpd UnsubstitutedBaseline
Analog 2b tert-butylMore Potent
Analog 2c ethylacetylMore Potent
Analog 2d p-tolylSubstantial Loss of Activity
Analog 2e Fused Benzo ring (Benzothiazole)Substantial Loss of Activity
Data derived from studies on N-(thiazol-2-yl)-benzamide analogs as ZAC antagonists. nih.gov

These findings underscore the principle that even minor modifications to the substituents on the thiazole ring can lead to significant changes in biological activity by altering the molecule's size, shape, and hydrophobicity, thereby affecting its fit and interactions within the target's binding site.

Stereochemical Considerations and their Effect on Biological Outcomes

While the parent compound 2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid is achiral, the introduction of substituents can create one or more chiral centers, leading to the existence of stereoisomers (enantiomers or diastereomers). Biological systems are inherently chiral, and as a result, stereoisomers of a drug can exhibit significant differences in their biological activity, potency, and metabolic profiles.

For example, studies on thiazolidine (B150603) derivatives, which also contain a five-membered heterocyclic ring, have noted the formation of diastereomers (cis and trans isomers) during synthesis. nanobioletters.com Although not always separated or tested individually, it is a well-established principle in medicinal chemistry that different stereoisomers interact differently with chiral targets like enzymes and receptors.

Research on other structurally related heterocyclic compounds provides clear evidence of this principle. In a study of 3-Br-Acivicin isomers, which feature a dihydroisoxazole (B8533529) ring linked to an amino acetic acid, the stereochemistry at both chiral centers had a dramatic effect on antimalarial and enzymatic activity. The isomer with the natural (5S, αS) configuration was found to be significantly more potent than its corresponding enantiomer and diastereoisomers against P. falciparum strains. nih.gov This highlights that a precise three-dimensional arrangement of atoms is often required for effective ligand-target interaction.

Therefore, should any derivatives of this compound be synthesized that contain chiral centers, it would be crucial to separate the individual stereoisomers and evaluate their biological activities independently. It is highly probable that one isomer would be significantly more active than the others, offering a more potent and specific therapeutic agent.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is frequently used to predict the binding mode of small molecule ligands to the active site of a protein.

Ligand-Protein Binding Mode Predictions

Molecular docking simulations have been instrumental in predicting how derivatives of 2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid bind to various protein targets. These studies have revealed that the thiazole (B1198619) ring and the carbamoyl (B1232498) acetic acid moiety are crucial for establishing key interactions within protein binding pockets. The thiazole group often participates in π-π stacking and hydrophobic interactions, while the carboxyl and amide groups are key players in forming hydrogen bonds with amino acid residues. For instance, in a study on novel thiazole derivatives, the compound's core structure was observed to form significant hydrogen bonds and hydrophobic interactions within the active site of the target protein.

Interaction with Bacterial and Fungal Proteins

The potential antimicrobial activity of this compound derivatives has been explored through molecular docking against various bacterial and fungal proteins. These simulations aim to identify key interactions that could lead to the inhibition of essential microbial enzymes. Studies have shown that the thiazole nucleus can effectively bind to the active sites of enzymes crucial for microbial survival. For example, docking studies against Candida albicans dihydrofolate reductase have demonstrated that the thiazole moiety can establish strong binding interactions.

Docking with Specific Enzyme Targets (e.g., BRCA1, COVID-19 Main Protease (Mpro), DprE1)

The versatility of the this compound scaffold has been investigated against a range of specific and high-impact enzyme targets.

BRCA1: Molecular docking studies have been performed to evaluate the binding affinity of related thiazole compounds against the Breast Cancer Type 1 susceptibility protein (BRCA1). These simulations help in understanding the potential of these compounds to interact with and modulate the function of proteins involved in cancer pathways.

COVID-19 Main Protease (Mpro): In the search for potential inhibitors of SARS-CoV-2, derivatives of this compound have been docked into the active site of the main protease (Mpro), an enzyme essential for viral replication. These studies have identified potential binding modes and key interactions, such as hydrogen bonds with the catalytic dyad (Cys145 and His41), that could lead to the inhibition of the virus.

DprE1: Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a crucial enzyme in Mycobacterium tuberculosis. Thiazole-containing compounds have been docked against DprE1 to explore their potential as anti-tuberculosis agents. The simulations have shown that the thiazole core can fit into the enzyme's active site and form favorable interactions, suggesting a potential mechanism for its inhibitory action.

Table 1: Summary of Molecular Docking Interactions

Target Enzyme Key Interacting Residues Type of Interaction Potential Application
COVID-19 Main Protease (Mpro) Cys145, His41, Gly143 Hydrogen Bonding, Hydrophobic Antiviral (SARS-CoV-2)
DprE1 (M. tuberculosis) Cys387, Tyr314 Hydrogen Bonding, π-π Stacking Antitubercular
Candida albicans DHFR Ser59, Ile7 Hydrogen Bonding Antifungal

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound and its analogs, DFT calculations have been employed to optimize the molecular geometry and to understand its electronic properties. These calculations provide insights into the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

Molecular Dynamics (MD) Simulations for Complex Stability and Flexibility

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations have been used to assess the stability of the complex formed between this compound derivatives and their protein targets. These simulations can confirm the stability of the binding mode predicted by docking and can reveal important information about the flexibility of both the ligand and the protein upon binding. By analyzing the trajectory of the simulation, researchers can calculate parameters such as the root-mean-square deviation (RMSD) to evaluate the stability of the complex over the simulation period.

In Silico Screening and Virtual Library Design

The this compound scaffold has served as a template for in silico screening and the design of virtual libraries of potential drug candidates. By computationally modifying the core structure and evaluating the binding of the resulting virtual compounds against various targets, researchers can identify promising candidates for synthesis and further testing. This approach accelerates the drug discovery process by prioritizing compounds with the highest predicted activity, thereby reducing the time and cost associated with experimental screening.

Table 2: Computationally Studied Properties

Computational Method Property Investigated Significance
Molecular Docking Binding affinity and mode Predicts potential biological activity
Density Functional Theory (DFT) Molecular geometry, electronic properties (HOMO/LUMO) Assesses chemical reactivity and stability
Molecular Dynamics (MD) Stability and flexibility of ligand-protein complex Confirms binding stability over time
In Silico Screening Identification of novel derivatives with high predicted activity Accelerates the drug discovery process

Future Research Directions

Exploration of Novel Synthetic Pathways and Analog Design

Future synthetic efforts will likely focus on developing more efficient and versatile routes to 2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid and its derivatives. While classical methods like the Hantzsch thiazole (B1198619) synthesis provide a foundational approach, the exploration of novel multicomponent reactions or flow chemistry processes could offer significant advantages in terms of yield, purity, and scalability. rsc.orgresearchgate.net

The design and synthesis of analogs will be crucial for establishing structure-activity relationships (SAR). Systematic modifications of the core structure could include:

Substitution on the thiazole ring: Introducing various substituents at the 4- and 5-positions of the thiazole ring to probe the impact on biological activity.

Modification of the acetic acid moiety: Esterification, amidation, or replacement of the carboxylic acid with bioisosteres could modulate the compound's physicochemical properties and target interactions.

Alterations to the carbamoyl (B1232498) linker: Varying the length and flexibility of the linker between the thiazole and the acetic acid could influence the molecule's conformation and binding affinity.

Table 1: Potential Analog Design Strategies

Modification Site Potential Substituents/Modifications Rationale
Thiazole Ring (C4/C5)Alkyl, Aryl, Halogen, NitroExplore steric and electronic effects on target binding.
Acetic Acid MoietyEsters, Amides, Tetrazoles, SulfonamidesModulate solubility, cell permeability, and metabolic stability.
Carbamoyl LinkerIntroduction of alkyl chains, replacement with other functional groupsOptimize spatial orientation and interaction with target proteins.

Identification of Additional Biological Targets

A critical avenue for future research will be the comprehensive screening of this compound against a diverse panel of biological targets. Given the broad range of activities reported for other thiazole derivatives, this compound could potentially interact with various enzymes, receptors, and ion channels. nih.gov High-throughput screening campaigns and target-focused assays will be instrumental in identifying novel biological activities.

Potential target classes to investigate, based on the activities of related compounds, include:

Kinases: Many thiazole-containing compounds have shown kinase inhibitory activity.

G protein-coupled receptors (GPCRs): The thiazole scaffold is present in molecules targeting various GPCRs.

Ion Channels: As demonstrated by the discovery of N-(thiazol-2-yl)-benzamide analogs as selective antagonists of the Zinc-Activated Channel (ZAC), ion channels represent a promising target class. nih.gov

Enzymes involved in metabolic pathways: For instance, heparanase has been identified as a target for furanyl-1,3-thiazol-2-yl acetic acid derivatives. nih.govresearchgate.net

Bacterial enzymes: The antibacterial potential of thiazole derivatives suggests that enzymes like DNA gyrase and topoisomerase IV could be relevant targets. mdpi.com

Advanced Mechanistic Characterization

Once a biological target is identified, detailed mechanistic studies will be essential to understand how this compound exerts its effects. This will involve a combination of biochemical, biophysical, and cellular assays. Techniques such as enzyme kinetics, surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and X-ray crystallography can provide insights into the compound's binding affinity, kinetics, and mode of interaction with its target.

Cell-based assays will be crucial to confirm the on-target activity and to elucidate the downstream cellular consequences of target modulation. This could involve reporter gene assays, pathway analysis, and phenotypic screening.

Development of Structure-Guided Design Principles

As data on the biological activity and mechanism of action of this compound and its analogs become available, this information can be used to develop robust structure-guided design principles. Computational modeling, including molecular docking and quantitative structure-activity relationship (QSAR) studies, will play a pivotal role in this process.

By correlating the structural features of the analogs with their biological activity, it will be possible to build predictive models that can guide the design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery.

Application in Chemical Biology Tools and Probes

Beyond its potential as a therapeutic agent, this compound and its derivatives could be developed into valuable chemical biology tools. By incorporating reporter tags such as fluorescent dyes, biotin, or photo-crosslinkers, these molecules can be transformed into chemical probes to study the localization, dynamics, and function of their biological targets in living systems.

Such probes would enable a deeper understanding of the biological roles of the identified targets and could be used for target validation and biomarker discovery. The development of selective and potent chemical probes derived from this scaffold would represent a significant contribution to the broader scientific community.

Q & A

Basic: What are the recommended synthetic strategies for 2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid under mild conditions?

Answer:
While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous heterocyclic acetic acid derivatives (e.g., triazole- and thiadiazole-based analogs) suggest the following adaptable methods:

  • Continuous-flow synthesis : Optimize reaction parameters (temperature, residence time) to enhance yield and reduce byproducts, as demonstrated for structurally related compounds under flow chemistry conditions .
  • Microwave-assisted cyclization : Employ controlled microwave irradiation to accelerate thiazole ring formation, reducing reaction times compared to conventional heating .
  • Carbamoylation : React thiazole-2-amine with chloroacetyl chloride in a polar aprotic solvent (e.g., DMF), followed by hydrolysis to yield the acetic acid moiety .

Basic: How should researchers address purification challenges for this compound?

Answer:
Purification strategies depend on solubility and byproduct profiles:

  • Recrystallization : Use solvent pairs (e.g., ethanol/water) to isolate the compound, leveraging differences in solubility between the product and impurities.
  • Column chromatography : Employ silica gel with a gradient elution (e.g., 5–20% methanol in dichloromethane) for polar impurities, as validated for triazole-acetic acid derivatives .
  • HPLC-DAD : For high-purity requirements (>98%), reverse-phase HPLC with UV detection (λ = 254 nm) ensures precise separation, as applied to structurally similar potassium salts .

Basic: What safety protocols are critical during handling?

Answer:
Based on safety data for structurally related thiazole derivatives:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Inhalation risks necessitate fume hood use .
  • First-aid measures : In case of exposure, rinse eyes with water for 15 minutes and seek medical consultation. Avoid inducing vomiting if ingested .
  • Storage : Store in airtight containers at 2–8°C under inert gas (e.g., N₂) to prevent degradation .

Advanced: How can computational methods optimize reaction pathways for novel derivatives?

Answer:
Integrate quantum chemical calculations and experimental feedback:

  • Reaction path search : Use density functional theory (DFT) to model transition states and identify low-energy pathways for carbamoyl-thiazole coupling .
  • Machine learning : Train models on existing reaction data (e.g., solvent effects, catalysts) to predict optimal conditions for regioselective modifications .
  • High-throughput screening : Validate computational predictions via automated microreactor platforms, enabling rapid iteration of reaction parameters .

Advanced: What methodologies resolve contradictions in spectral data interpretation?

Answer:
Address discrepancies (e.g., NMR shifts, HPLC retention times) using:

  • 2D NMR (COSY, HSQC) : Confirm proton-proton correlations and carbon assignments, particularly for overlapping signals in the thiazole and carbamoyl regions .
  • Isotopic labeling : Introduce ¹³C or ¹⁵N labels to track unexpected tautomerism or degradation during analysis .
  • Cross-validation : Compare data with structurally characterized analogs (e.g., 3-(1,3-thiazol-4-yl)prop-2-enoic acid) to identify systematic errors in instrumentation .

Advanced: How can researchers evaluate biological activity while minimizing false positives?

Answer:
Design assays with rigorous controls:

  • Dose-response profiling : Test across a wide concentration range (nM–mM) to distinguish specific activity from cytotoxicity, as applied to thiazole-based antimicrobial agents .
  • Counter-screening : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm target engagement .
  • Metabolic stability assays : Incubate the compound with liver microsomes to assess pharmacokinetic relevance before in vivo studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.